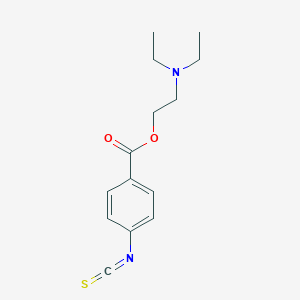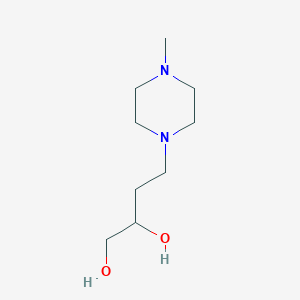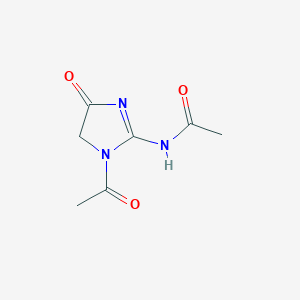![molecular formula C7H11NO B145422 1-Azabicyclo[3.1.1]heptane-5-carbaldehyde CAS No. 133998-47-7](/img/structure/B145422.png)
1-Azabicyclo[3.1.1]heptane-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Azabicyclo[3.1.1]heptane-5-carbaldehyde, also known as norcarane aldehyde, is a chemical compound with a bicyclic structure. It has been widely used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 1-Azabicyclo[3.1.1]heptane-5-carbaldehyde is not well understood. However, it is believed to act as a nucleophile in various reactions, such as the Pictet-Spengler reaction and the synthesis of chiral ligands.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 1-Azabicyclo[3.1.1]heptane-5-carbaldehyde. However, it has been reported to exhibit antibacterial and antifungal activity, as well as potential anticancer activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-Azabicyclo[3.1.1]heptane-5-carbaldehyde in lab experiments is its unique structure, which allows for the synthesis of various biologically active compounds. However, one of the limitations is the lack of information on its toxicity and safety profile.
Zukünftige Richtungen
There are several future directions for the research on 1-Azabicyclo[3.1.1]heptane-5-carbaldehyde. One direction is to investigate its potential applications in drug discovery and development. Another direction is to study its toxicity and safety profile to ensure its safe use in lab experiments. Additionally, further research is needed to understand its mechanism of action and its potential applications in asymmetric catalysis.
In conclusion, 1-Azabicyclo[3.1.1]heptane-5-carbaldehyde is a unique chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and limitations.
Synthesemethoden
The synthesis of 1-Azabicyclo[3.1.1]heptane-5-carbaldehyde can be achieved through several methods. One of the most common methods is the Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with a primary amine in the presence of a Lewis acid catalyst. Another method is the reduction of 1-Azabicyclo[3.1.1]heptane-5-carbaldehyde ketone using sodium borohydride, followed by oxidation with potassium permanganate.
Wissenschaftliche Forschungsanwendungen
1-Azabicyclo[3.1.1]heptane-5-carbaldehyde has been extensively used in scientific research due to its potential applications in various fields. It has been used as a building block in the synthesis of various biologically active compounds, such as alkaloids, amino acids, and peptides. It has also been used as a starting material for the synthesis of chiral ligands for asymmetric catalysis.
Eigenschaften
CAS-Nummer |
133998-47-7 |
|---|---|
Produktname |
1-Azabicyclo[3.1.1]heptane-5-carbaldehyde |
Molekularformel |
C7H11NO |
Molekulargewicht |
125.17 g/mol |
IUPAC-Name |
1-azabicyclo[3.1.1]heptane-5-carbaldehyde |
InChI |
InChI=1S/C7H11NO/c9-6-7-2-1-3-8(4-7)5-7/h6H,1-5H2 |
InChI-Schlüssel |
LSHPXBXKGDGOCL-UHFFFAOYSA-N |
SMILES |
C1CC2(CN(C1)C2)C=O |
Kanonische SMILES |
C1CC2(CN(C1)C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3-Dihydro-3-methyl-2-(4-methylphenyl)imidazo[5,1-b]quinazolin-9(1H)-one](/img/structure/B145339.png)

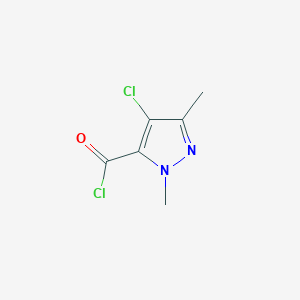
![tert-butyl (2R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate](/img/structure/B145345.png)
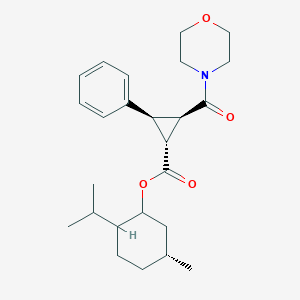

![[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-6-(acetyloxymethyl)-4,5-dihydroxy-2-[(E)-16-oxohexadec-3-en-2-yl]oxyoxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B145354.png)
